molecular formula C19H17N3OS B2897954 N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392288-57-2

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2897954
CAS No.: 392288-57-2
M. Wt: 335.43
InChI Key: DJXXRTDKQJWWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazole group, and a thiophene group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The exact structure would depend on the specific synthesis process and the stereochemistry of the starting materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Catalytic Synthesis and Rearrangements

A novel class of compounds, synthesized via 1,3-dipolar cycloaddition and subsequent rearrangement, demonstrates the utility of catalyst-free synthesis methods under mild conditions for producing benzamide derivatives. This approach is significant for creating complex molecules efficiently and sustainably (Liu et al., 2014).

Anticancer and Antimicrobial Applications

Research into pyrazole derivatives, synthesized using environmentally sustainable methods, has shown potential in inhibiting cell cycle kinases. This finding suggests a pathway for developing anticancer drugs, highlighting the importance of novel pyrazole derivatives in medical research (Nițulescu et al., 2015). Additionally, antimicrobial and antitubercular activities of N-Pyrazolyl Benzamide derivatives have been explored, offering insights into the potential of these compounds to combat infectious diseases (Prathyusha & Deepti, 2022).

Structural Characterization and Material Science

The synthesis and characterization of pyrazole derivatives, including their crystal structure and molecular interactions, contribute to our understanding of molecular design and material properties. Such studies facilitate the development of materials with specific characteristics and applications (Kumara et al., 2018).

Antifungal Activity

Investigations into the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against various phytopathogens have revealed the specificity and efficacy of these compounds in plant protection. This research underscores the potential of chemical derivatives in agricultural applications (Vicentini et al., 2007).

Antimicrobial and Anticancer Evaluation

The synthesis and biological evaluation of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide have been studied for antibacterial, antifungal, and anticancer activities. Such compounds play a crucial role in the development of new therapeutic agents (Senthilkumar, Umarani, & Satheesh, 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without more information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The future directions for research on a compound like this could include further studies to determine its physical and chemical properties, its biological activity, and potential applications in medicine or other fields .

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13-6-5-9-15(10-13)22-18(16-11-24-12-17(16)21-22)20-19(23)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXXRTDKQJWWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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